N-[(2-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
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Description
N-[(2-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivative Compounds
The compound and its derivatives are synthesized through complex chemical reactions, involving the transformation of pyrimidine rings and the attachment of various arylthiols, highlighting the versatility of thieno[3,2-d]pyrimidin-1-yl derivatives in creating bioactive molecules. Techniques such as microwave-assisted synthesis further demonstrate the efficiency in synthesizing these compounds, offering potential for rapid development of new therapeutic agents (Gangjee et al., 2009); (Hesse, Perspicace, & Kirsch, 2007).
Anticancer Activity
The compound's derivatives have shown significant promise in anticancer research, with evaluations demonstrating their potential to inhibit tumor cell proliferation. For instance, derivatives have been tested against various cancer cell lines, revealing their efficacy in inducing apoptosis and inhibiting the growth of tumor cells. This indicates a promising avenue for the development of novel anticancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017); (Atapour-Mashhad et al., 2017).
Antimicrobial and Anti-inflammatory Properties
The thieno[3,2-d]pyrimidin-1-yl derivatives also exhibit notable antimicrobial and anti-inflammatory properties, offering potential for treating various infections and inflammatory conditions. The synthesis of Schiff’s bases and azetidinone analogs, for example, has shown both antidepressant and nootropic activities, indicating the broad spectrum of biological activities these compounds possess (Thomas et al., 2016); (Tolba et al., 2018).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-13(2)7-9-23-19(26)18-16(8-10-28-18)24(20(23)27)12-17(25)22-11-14-5-3-4-6-15(14)21/h3-6,8,10,13,18H,7,9,11-12H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULLMQDTNLJER-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC=CC=C3Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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